molecular formula C28H32O15 B015895 Spinosin CAS No. 72063-39-9

Spinosin

Katalognummer B015895
CAS-Nummer: 72063-39-9
Molekulargewicht: 608.5 g/mol
InChI-Schlüssel: VGGSULWDCMWZPO-ODEMIOGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spinosin is a natural flavone-C-glycoside primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa . It has been found to have several effects, including ameliorating neurological disorders, improving cognitive function, and exhibiting sedative, anxiolytic, anti-melanogenic, cardioprotective, and anti-cancer activities .


Molecular Structure Analysis

Spinosin has a molecular formula of C28H32O15 and a molecular weight of 608.5 g/mol . It is a flavone-C-glycoside .


Physical And Chemical Properties Analysis

Spinosin is a white-like crystalline powder . It is soluble in methanol . Its molecular formula is C28H32O15, and it has a molecular weight of 608.54 .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Spinosin has been found to ameliorate neurological disorders . It has shown potential in improving cognitive function and has sedative and anxiolytic effects . These properties make it a promising candidate for the treatment of various neurological conditions.

Hypnosis Effects

Spinosin has been used in traditional Chinese medicine for its sedative and hypnotic effects . It has been widely used to treat insomnia and anxiety .

Anti-melanogenic Effect

Spinosin has demonstrated an anti-melanogenic effect . This suggests that it could be used in treatments for conditions related to melanin overproduction, such as hyperpigmentation.

Cardioprotective Effects

Spinosin has shown cardioprotective effects . This indicates its potential use in the prevention and treatment of heart diseases.

Anti-cancer Activity

Spinosin has exhibited anti-cancer activity . This suggests that it could be used in cancer treatments, although further research is needed to fully understand its mechanisms and potential applications in this field.

Alzheimer’s Disease

Research has investigated whether Spinosin has the potential to improve the pathogenesis of Alzheimer’s disease (AD) driven by β-amyloid (Aβ) overproduction . It was found that Spinosin reduced Aβ1-42 production by activating the Nrf2/HO-1 pathway in N2a/WT and N2a/APP695 cells . This suggests that Spinosin could be a promising treatment for AD.

Safety And Hazards

Spinosin is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Eigenschaften

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSULWDCMWZPO-ODEMIOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222396
Record name Spinosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spinosin

CAS RN

72063-39-9
Record name Spinosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72063-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spinosin
Reactant of Route 2
Spinosin
Reactant of Route 3
Spinosin
Reactant of Route 4
Spinosin
Reactant of Route 5
Spinosin
Reactant of Route 6
Spinosin

Q & A

Q1: What are the primary molecular targets of spinosin?

A1: While the precise mechanisms underlying spinosin's effects are still under investigation, research suggests it interacts with various signaling pathways. Notably, spinosin has been shown to:

  • Activate the Nrf2/HO-1 pathway, conferring protection against oxidative stress. [, , ]
  • Inhibit NF-κB signaling, thereby reducing inflammation. []
  • Modulate the activity of plasmin, a serine protease involved in synaptic plasticity. []
  • Influence the expression of glutamate receptor subunits (GluK1, GluK2, GluK3) in rat hippocampal neurons. []
  • Inhibit p38 MAPK signaling, contributing to its neuroprotective effects. []

Q2: How does spinosin's interaction with these targets translate into its observed therapeutic effects?

A2: Spinosin's modulation of these key pathways contributes to its reported benefits in various preclinical models:

  • Neuroprotection: Activation of Nrf2/HO-1 and inhibition of p38 MAPK contribute to its protective effects against amyloid-β (Aβ)-induced neuronal damage, a hallmark of Alzheimer's disease. [, , , ]
  • Anti-inflammatory Effects: Suppression of NF-κB signaling likely underlies its ability to reduce inflammation in models of osteoporosis and other inflammatory conditions. []
  • Hypnotic and Sedative Effects: While the precise mechanisms are not fully understood, spinosin's sedative and hypnotic properties may be linked to its ability to modulate neuronal activity in specific brain regions, such as the lateral hypothalamic area (LHA) and locus coeruleus (LC). []

Q3: What is the molecular formula and weight of spinosin?

A3: Spinosin has the molecular formula C28H36O15 and a molecular weight of 608.57 g/mol.

Q4: What are the key spectroscopic features that characterize spinosin?

A4: Spinosin's structure is confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the arrangement of atoms within the molecule, including characteristic signals for its sugar moieties and aromatic rings. [, , ]
  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of spinosin, aiding in its identification and characterization of metabolites. [, , , , , , , , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorption bands indicative of spinosin's conjugated system and flavonoid structure. [, , ]
  • Infrared (IR) Spectroscopy: Identifies functional groups present in spinosin, such as hydroxyl, carbonyl, and aromatic rings. [, ]

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of spinosin?

A5: Research suggests:

  • Absorption: Spinosin exhibits relatively poor absorption from the gastrointestinal tract, potentially due to its low oil-water partition coefficient. [, , ]
  • Distribution: Following intravenous administration, spinosin distributes widely in tissues, with higher concentrations observed in the liver, spleen, and kidneys. [, ] It also crosses the blood-brain barrier, albeit at relatively low levels. []
  • Metabolism: Spinosin undergoes metabolism by rat intestinal flora, primarily yielding swertisin as a metabolite. [, , ] Studies in human liver microsomes identified eight metabolites, primarily generated through phase I metabolism. []

Q6: How do the pharmacokinetic properties of spinosin relate to its pharmacological effects?

A6: Spinosin's low oral bioavailability and extensive metabolism may limit its clinical application. Strategies to enhance its absorption and/or reduce its metabolism could improve its therapeutic potential.

Q7: What in vitro models have been used to study the biological activity of spinosin?

A7: Spinosin has been investigated in various cell lines, including:

  • Neuro-2a cells: To explore its neuroprotective effects against Aβ-induced toxicity and oxidative stress. [, ]
  • Human umbilical vein endothelial cells (HUVECs): To assess its effects on insulin resistance and inflammation. []
  • Bone marrow macrophages (BMMs): To investigate its potential in inhibiting osteoclastogenesis, a key process in osteoporosis. []
  • PC12 cells: To evaluate its neuroprotective effects in a model of corticosterone-induced cell injury. []

Q8: What animal models have been used to evaluate the in vivo efficacy of spinosin?

A8: Preclinical studies have utilized several animal models, including:

  • Rodent models of insomnia: To assess spinosin's hypnotic and sedative effects. [, ]
  • Mouse models of Alzheimer's disease: To evaluate its potential in ameliorating cognitive impairment and reducing Aβ pathology. [, , ]
  • Rat models of myocardial ischemia-reperfusion injury: To investigate its cardioprotective properties. []
  • Ovariectomized (OVX) mice: To assess its ability to prevent bone loss and attenuate osteoclastogenesis in a model of osteoporosis. []
  • AOM/DSS-induced colitis-associated carcinogenesis (CAC) mouse model: To evaluate its potential anti-cancer activity. []

Q9: Have any clinical trials been conducted to assess the efficacy and safety of spinosin in humans?

A9: While preclinical findings are promising, comprehensive clinical trials are needed to determine the efficacy and safety of spinosin for specific therapeutic indications in humans.

Q10: What are some challenges associated with formulating spinosin for pharmaceutical applications?

A10: Its low water solubility and potential for degradation pose challenges for formulating stable and bioavailable dosage forms.

Q11: What strategies have been explored to improve the solubility and stability of spinosin formulations?

A11: Research suggests that approaches like complexation with sodium ions may enhance its water solubility and potentially improve its bioavailability. [] Further research is needed to develop optimal formulation strategies.

Q12: What analytical methods are commonly employed for the detection and quantification of spinosin?

A12: Various techniques are used, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying spinosin in complex mixtures, often coupled with UV detection or mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , , , , , , , ]
  • Thin-Layer Chromatography (TLC): A simpler and more rapid method for qualitative analysis and screening of spinosin. []
  • Ultra-High Performance Liquid Chromatography (UHPLC): Offers improved separation efficiency and speed compared to conventional HPLC, especially when coupled with MS detection. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.